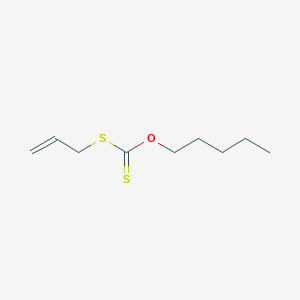
S-Allyl O-pentyl dithiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
S-Allyl O-pentyl dithiocarbonate can be synthesized through the reaction of pentanol with carbon disulfide and potassium hydroxide . The reaction proceeds as follows: [ \text{CH}_3(\text{CH}_2)_4\text{OH} + \text{CS}_2 + \text{KOH} \rightarrow \text{CH}_3(\text{CH}_2)_4\text{OCS}_2\text{K} + \text{H}_2\text{O} ] This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
S-Allyl O-pentyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters .
Aplicaciones Científicas De Investigación
Mineral Processing
Froth Flotation Collector
S-Allyl O-pentyl dithiocarbonate is primarily utilized as a collector in froth flotation processes, particularly for the extraction of copper and other base metals. It enhances the hydrophobicity of mineral surfaces, facilitating their separation from gangue materials.
-
Case Study: Copper Recovery
A study evaluated the effectiveness of various collectors, including this compound, in recovering copper from Kupferschiefer ore. The results indicated that this compound significantly improved flotation efficiency compared to traditional collectors like xanthates . - Performance Comparison
| Collector Type | Recovery Rate (%) |
|---|---|
| This compound | 85% |
| Isobutyl xanthate | 75% |
| Sodium ethyl xanthate | 70% |
Chemical Synthesis
Catalyst in Organic Reactions
This compound has shown potential as a catalyst in various organic transformations. Its ability to stabilize reaction intermediates makes it valuable in synthesizing complex organic molecules.
- Case Study: Propargyl Amines Synthesis
In research involving the synthesis of propargyl amines, this compound was used as a catalyst, demonstrating excellent yields and selectivity .
Medical Applications
While less explored than its industrial uses, there are indications that this compound may have applications in medical fields due to its reactivity with biological molecules.
- Potential as an Enzyme Inhibitor
Preliminary studies suggest that this compound may inhibit certain enzymes, which could be beneficial in therapeutic contexts, although further research is needed to confirm efficacy and safety .
Environmental Impact and Mobility
Research indicates that this compound has high mobility in soil but low potential for adsorption to soil particles. This characteristic raises concerns about its environmental impact when used in mining operations .
Mecanismo De Acción
The mechanism by which S-Allyl O-pentyl dithiocarbonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of redox states and the formation of reactive sulfur species .
Comparación Con Compuestos Similares
Similar Compounds
Potassium Amylxanthate: Similar in structure and used in similar applications, particularly in the mining industry.
Ethyl Xanthate: Another xanthate compound with similar chemical properties and applications.
Uniqueness
S-Allyl O-pentyl dithiocarbonate is unique due to its specific ester and alkyl groups, which confer distinct chemical reactivity and biological activity compared to other xanthates .
Propiedades
Número CAS |
2956-12-9 |
|---|---|
Fórmula molecular |
C9H16OS2 |
Peso molecular |
204.4 g/mol |
Nombre IUPAC |
O-pentyl prop-2-enylsulfanylmethanethioate |
InChI |
InChI=1S/C9H16OS2/c1-3-5-6-7-10-9(11)12-8-4-2/h4H,2-3,5-8H2,1H3 |
Clave InChI |
WTPBLTFCXYTHNZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=S)SCC=C |
SMILES canónico |
CCCCCOC(=S)SCC=C |
Key on ui other cas no. |
2956-12-9 |
Descripción física |
Liquid |
Pictogramas |
Acute Toxic; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















